6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971381
InChI: InChI=1S/C21H14Cl2O4/c1-12-5-6-14(26-12)10-20-21(24)15-8-7-13(9-19(15)27-20)25-11-16-17(22)3-2-4-18(16)23/h2-10H,11H2,1H3/b20-10-
SMILES:
Molecular Formula: C21H14Cl2O4
Molecular Weight: 401.2 g/mol

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one

CAS No.:

Cat. No.: VC14971381

Molecular Formula: C21H14Cl2O4

Molecular Weight: 401.2 g/mol

* For research use only. Not for human or veterinary use.

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one -

Specification

Molecular Formula C21H14Cl2O4
Molecular Weight 401.2 g/mol
IUPAC Name (2Z)-6-[(2,6-dichlorophenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one
Standard InChI InChI=1S/C21H14Cl2O4/c1-12-5-6-14(26-12)10-20-21(24)15-8-7-13(9-19(15)27-20)25-11-16-17(22)3-2-4-18(16)23/h2-10H,11H2,1H3/b20-10-
Standard InChI Key TVCAIRLYOSFDMG-JMIUGGIZSA-N
Isomeric SMILES CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl
Canonical SMILES CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl

Introduction

6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one is a complex organic compound featuring a benzofuran core, which is known for its diverse biological activities. This compound integrates various functional groups, including a dichlorobenzyl ether and a furan-derived side chain, contributing to its unique molecular structure and potential applications in medicinal chemistry.

Molecular Characteristics

  • Molecular Formula: C21H14Cl2O4

  • Molecular Weight: Approximately 401.2 g/mol, though some sources may slightly vary, suggesting around 417.3 g/mol.

  • Structure: The compound includes an aromatic benzofuran ring system, which is crucial for its biological activities.

Synthesis and Chemical Modifications

The synthesis of 6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one involves multiple synthetic steps that require careful control of reaction conditions and various reagents and solvents. Similar benzofuran derivatives are synthesized by reacting o-hydroxyacetophenone with chloroacetone, followed by bromination using N-bromosuccinimide (NBS) in carbon tetrachloride .

Biological Activities and Potential Applications

This compound has been studied for its potential as an antimicrobial agent and an anticancer compound. Its mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, which modulate biological pathways relevant to disease processes. Notably, it has been observed to inhibit tubulin polymerization, a process crucial in cancer cell proliferation, highlighting its potential as a lead compound in drug development targeting specific diseases.

Comparison with Other Benzofuran Derivatives

Benzofuran derivatives, in general, have shown promise as anticancer, antibacterial, and antifungal agents. The introduction of substituents like methyl or methoxy groups at specific positions on the benzofuran ring can significantly enhance their biological activities. For example, compounds with a methyl group at the C-3 position and a methoxy group at the C-6 position exhibit higher antiproliferative activity against certain cell lines .

Data Table: Comparison of Biological Activities

Compound StructureBiological ActivityIC50 Values
Benzofuran Derivatives (e.g., 10h)Antiproliferative against cancer cell linesVaries by cell line
6-[(2,6-dichlorobenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-oneAntimicrobial and anticancer potentialNot specified

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator